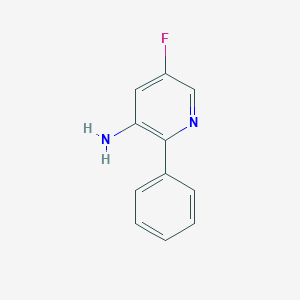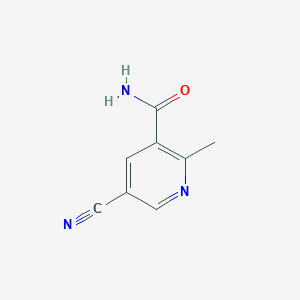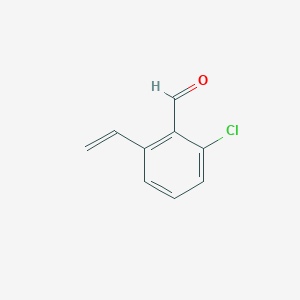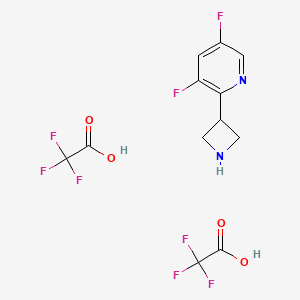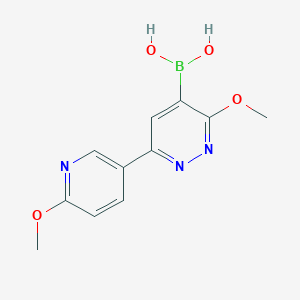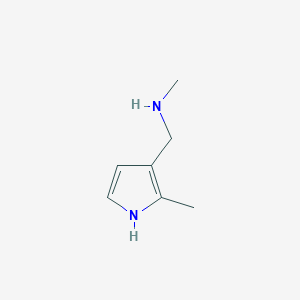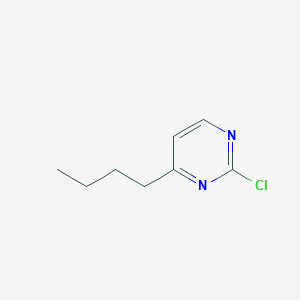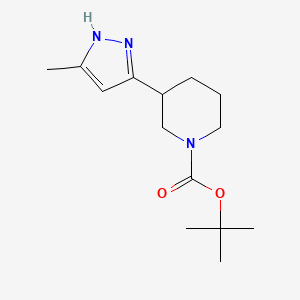
4-(tert-Butyl)-6-chloropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-6-chloropyridin-2-amine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a tert-butyl group at the 4-position and a chlorine atom at the 6-position of the pyridine ring, along with an amine group at the 2-position. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-6-chloropyridin-2-amine typically involves the chlorination of 4-(tert-Butyl)pyridine followed by amination. One common method involves the reaction of 4-(tert-Butyl)pyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 6-position. The resulting 4-(tert-Butyl)-6-chloropyridine is then reacted with ammonia or an amine source to introduce the amine group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)-6-chloropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy-substituted pyridines.
Applications De Recherche Scientifique
4-(tert-Butyl)-6-chloropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-6-chloropyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and chlorine groups can influence its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyl)pyridine: Lacks the chlorine and amine groups.
6-Chloropyridin-2-amine: Lacks the tert-butyl group.
4-(tert-Butyl)-2-aminopyridine: Lacks the chlorine group.
Uniqueness
4-(tert-Butyl)-6-chloropyridin-2-amine is unique due to the combination of the tert-butyl, chlorine, and amine groups on the pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds.
Propriétés
Formule moléculaire |
C9H13ClN2 |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
4-tert-butyl-6-chloropyridin-2-amine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)6-4-7(10)12-8(11)5-6/h4-5H,1-3H3,(H2,11,12) |
Clé InChI |
GSJJKOZQZVRIBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NC(=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


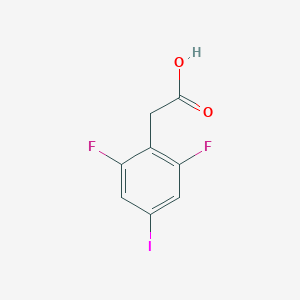
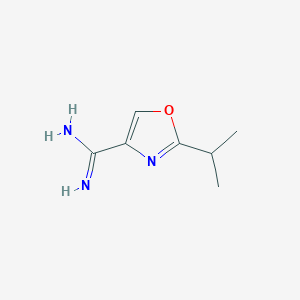
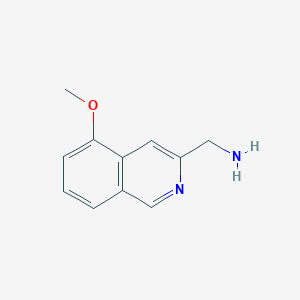
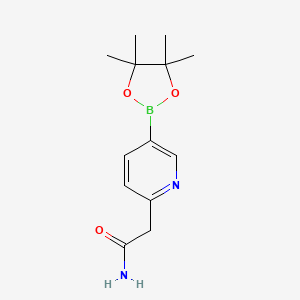
![2-(Pyrazolo[1,5-a]pyridin-4-yl)acetic acid](/img/structure/B12970874.png)
